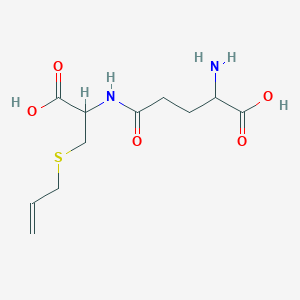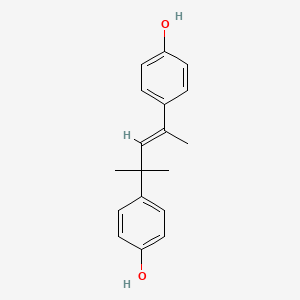
4,4'-(1,3,3-Trimethyl-1-propene-1,3-diyl)bisphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,3,3-Trimethyl-1-propene-1,3-diyl)bisphenol is an organic compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol . It is also known by other names such as 4-Methyl-2,4-bis(para-hydroxyphenyl)pent-2-ene . This compound is a bisphenol analog and is used in various industrial applications, including the synthesis of polycarbonate and epoxy resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3,3-Trimethyl-1-propene-1,3-diyl)bisphenol typically involves the reaction of phenol with isobutylene in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with enhanced safety and efficiency measures .
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,3,3-Trimethyl-1-propene-1,3-diyl)bisphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
4,4’-(1,3,3-Trimethyl-1-propene-1,3-diyl)bisphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-(1,3,3-Trimethyl-1-propene-1,3-diyl)bisphenol involves its interaction with estrogen receptors. It can mimic the action of natural estrogens, binding to estrogen receptors and modulating their activity. This interaction can lead to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): Another bisphenol analog widely used in the production of plastics.
Bisphenol S (BPS): Used as a substitute for BPA in various applications.
Bisphenol F (BPF): Another alternative to BPA with similar applications.
Uniqueness
4,4’-(1,3,3-Trimethyl-1-propene-1,3-diyl)bisphenol is unique due to its specific structural modifications, which confer distinct chemical and physical properties. These modifications can result in different reactivity and interaction profiles compared to other bisphenols .
Properties
Molecular Formula |
C18H20O2 |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-[(E)-4-(4-hydroxyphenyl)-4-methylpent-2-en-2-yl]phenol |
InChI |
InChI=1S/C18H20O2/c1-13(14-4-8-16(19)9-5-14)12-18(2,3)15-6-10-17(20)11-7-15/h4-12,19-20H,1-3H3/b13-12+ |
InChI Key |
GGWYYLOIWHKAJM-OUKQBFOZSA-N |
Isomeric SMILES |
C/C(=C\C(C)(C)C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |
Canonical SMILES |
CC(=CC(C)(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-8-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid](/img/structure/B12318770.png)
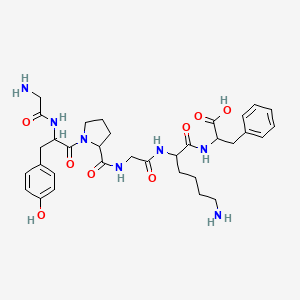
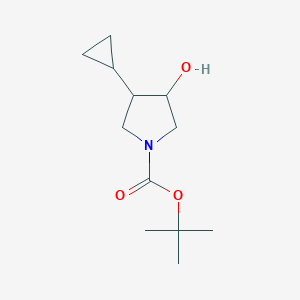
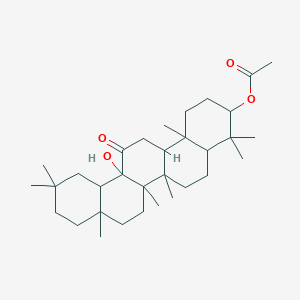
![[1'-13C]Guanosine monohydrate](/img/structure/B12318787.png)
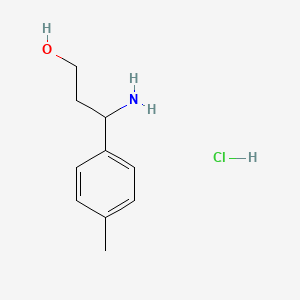
![2-(6,16-Dihydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B12318795.png)
![(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12318808.png)
![[3,4,5-triacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B12318812.png)
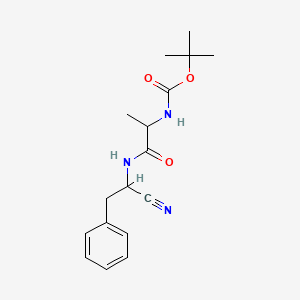
![(5,6-Diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl) acetate](/img/structure/B12318820.png)
![4-[5-[(4S)-2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B12318829.png)
